Sodium taurinate

Descripción general

Descripción

Sodium taurinate, also known as sodium 2-aminoethanesulfonate, is a derivative of taurine, an amino sulfonic acid. Taurine is naturally found in various tissues of mammals, including the brain, heart, and muscles. This compound is widely used in various scientific and industrial applications due to its unique properties and biological significance.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium taurinate can be synthesized through a cyclic process involving the reaction of ethylene oxide with sodium bisulfite and ammonium. The reaction mixture is then neutralized with sulfur dioxide or sulfurous acid to recover taurine and regenerate sodium bisulfite . Another method involves reacting monoethanolamine with sulfuric acid to obtain 2-aminoethyl hydrogen sulfate ester, which is then reacted with sodium sulfite to yield this compound .

Industrial Production Methods: The industrial production of this compound primarily follows the ethylene oxide process due to its high yield and economic efficiency. This process involves the continuous conversion of byproducts such as sodium ditaurinate and sodium tritaurinate to this compound, ensuring minimal waste generation .

Análisis De Reacciones Químicas

Cyclic Production via Ethylene Oxide (EO) Process

Sodium taurinate is synthesized through a cyclic process involving ammonolysis of sodium isethionate (CHNaOS):

-

Ethylene Oxide Reaction :

-

Ammonolysis :

Optimized at a 25:1–50:1 molar ratio of NH to sodium isethionate, reducing byproducts (e.g., sodium ditallow sulfonate) and achieving >90% conversion .

-

Neutralization to Taurine :

Reaction Kinetics with CO2_22

This compound reacts reversibly with CO to form carbamate intermediates, making it valuable for carbon capture:

Kinetic Parameters (Stopped-Flow Studies)

| Parameter | Value (298 K) | Temperature Dependence (Arrhenius) | Source |

|---|---|---|---|

| Forward Rate Constant () | |||

| Reverse Rate Constant () | |||

| Equilibrium Constant () |

Key Findings :

-

Reaction proceeds via zwitterionic carbamic acid intermediates .

-

Below pH 9, carbamate decomposes to bicarbonate, reducing CO loading capacity .

Taurine Production

-

Yield Loss : Purification steps (crystallization, filtration) incur 20–30% taurine loss due to inorganic salt impurities (e.g., NaSO) .

-

Byproduct Management : 1 ton of taurine generates 1.5 tons of low-value NaSO, posing disposal challenges .

CO2_22 Capture

-

Efficiency : this compound solutions achieve 80–90% CO absorption at 2–6 M concentrations .

-

Limitation : Slow carbamate decomposition at low temperatures (<313 K) reduces regeneration efficiency .

pH-Dependent Speciation

| Time (ms) | [TAU] (mM) | [TAU–CO] (mM) | [HCO] (mM) | pH |

|---|---|---|---|---|

| 0 | 4.0 | 0.0 | 0.0 | 10.2 |

| 100 | 0.8 | 3.2 | 0.0 | 9.1 |

| 500 | 0.7 | 2.9 | 0.3 | 8.7 |

| 1000 | 0.6 | 2.5 | 0.8 | 8.4 |

| Data from shows rapid carbamate formation followed by bicarbonate generation. |

Activation Energies

| Reaction Step | (kJ/mol) |

|---|---|

| CO + Taurate () | 48.1 ± 2.3 |

| Carbamate Decomposition () | 103.2 ± 4.1 |

Aplicaciones Científicas De Investigación

Therapeutic Applications

Sodium taurinate has garnered attention for its potential therapeutic effects in various medical conditions:

- Cardiovascular Health : Research indicates that taurine supplementation can mitigate hypertension and related cardiovascular issues. A study on spontaneously hypertensive rats demonstrated that taurine reduced ventricular hypertrophy and improved kidney function when subjected to high salt diets . Additionally, taurine has been shown to have cardioprotective effects by regulating intracellular sodium levels, which is crucial for heart function .

- Neurological Disorders : Taurine plays a significant role in the central nervous system. It has been explored as a treatment for conditions like stroke and mitochondrial diseases. Studies suggest that taurine can protect neurons from hypoxic injury by modulating sodium and calcium levels within cells . Its cytoprotective properties make it a candidate for therapies aimed at neurodegenerative diseases.

- Metabolic Disorders : this compound has been investigated for its role in metabolic diseases such as diabetes. Its ability to influence insulin sensitivity and glucose metabolism presents potential benefits in managing these conditions .

Nutritional Applications

This compound is utilized in nutritional formulations due to its essential role in human physiology:

- Dietary Supplement : As a semi-essential nutrient, taurine is vital for various bodily functions, including bile salt formation and osmoregulation. This compound is often included in dietary supplements aimed at enhancing athletic performance and recovery due to its ability to reduce muscle fatigue and improve exercise capacity .

- Animal Nutrition : In veterinary medicine, this compound is added to animal feed to promote growth and improve overall health. Its inclusion helps in optimizing metabolic functions in livestock and pets .

Biochemical Roles

This compound's biochemical properties contribute significantly to cellular functions:

- Osmoregulation : As an organic osmolyte, taurine aids in maintaining cell volume under osmotic stress. This property is crucial for cells exposed to varying environmental conditions .

- Cellular Protection : this compound has been shown to protect against cell death induced by toxic substances. In vitro studies demonstrate that it can prevent "bystander" cell death in retinal pigment epithelial cells, highlighting its protective mechanisms against oxidative stress .

Case Study 1: Hypertension Management

A study involving spontaneously hypertensive rats showed that supplementation with 1.5% this compound significantly reduced blood pressure and improved kidney function compared to control groups on high salt diets . This finding underscores the compound's potential as a therapeutic agent in managing hypertension.

Case Study 2: Neuroprotection

In an experimental model of hypoxia-induced injury, cardiomyocytes treated with this compound exhibited reduced necrosis and apoptosis compared to untreated controls. The study concluded that this compound's ability to modulate intracellular sodium levels was pivotal in protecting cells from hypoxic damage .

Mecanismo De Acción

Sodium taurinate exerts its effects through several mechanisms:

Membrane Stabilization: It helps stabilize cell membranes, protecting cells from damage.

Osmoregulation: this compound regulates the volume of body cells by controlling the flow of ions and water.

Calcium Modulation: It modulates intracellular calcium levels, which is crucial for various cellular functions.

Cytoprotection: this compound provides cytoprotective effects by reducing oxidative stress and inflammation.

Comparación Con Compuestos Similares

Magnesium taurinate: Known for its potential to lower blood pressure and improve cardiovascular health.

Potassium taurinate: Used for its beneficial effects on muscle function and cardiovascular health.

Calcium taurinate: Studied for its role in bone health and muscle function.

Uniqueness of Sodium Taurinate: this compound is unique due to its high solubility in water and its ability to act as a surfactant. Its role in osmoregulation and membrane stabilization makes it particularly valuable in biological and medical research. Additionally, its production process is efficient and environmentally friendly, making it a preferred choice in industrial applications .

Actividad Biológica

Sodium taurinate, a sodium salt of taurine, is gaining attention for its biological activities and potential therapeutic applications. This article delves into the biological functions of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of this compound

This compound is synthesized from taurine, a naturally occurring beta-amino acid known for its diverse physiological roles. It is involved in several biological processes, including osmoregulation, modulation of neurotransmission, and antioxidant defense mechanisms. The compound's structure allows it to interact with various cellular targets, which contributes to its biological activity.

Mechanisms of Biological Activity

-

Antioxidant Properties :

This compound exhibits significant antioxidant activity. It helps in reducing oxidative stress by neutralizing free radicals and reactive oxygen species (ROS). The conversion of taurine into taurine chloramine through interaction with hypochlorous acid further enhances its anti-inflammatory properties . -

Neuroprotective Effects :

Taurine and its derivatives, including this compound, have been shown to protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotection is crucial in conditions such as ischemia and neurodegenerative diseases . -

Regulation of Calcium Homeostasis :

This compound plays a role in calcium ion regulation within cells. It modulates calcium signaling pathways that are essential for various cellular functions, including muscle contraction and neurotransmitter release . -

Modulation of Protein Function :

The compound assists in proper protein folding and trafficking within the endoplasmic reticulum (ER), which is vital for maintaining cellular homeostasis .

Table 1: Summary of Key Studies on this compound

| Study | Findings | Implications |

|---|---|---|

| Schaffer et al. (2014) | Demonstrated that taurine reduces superoxide generation in mitochondria | Suggests potential use in mitochondrial diseases |

| Kim & Cha (2014) | Found that taurine neutralizes hypochlorous acid, forming taurine chloramine | Indicates anti-inflammatory properties |

| Jong et al. (2016) | Showed that taurine enhances mitochondrial protein biosynthesis | Supports therapeutic use in metabolic disorders |

Clinical Applications

-

Cardiovascular Diseases :

This compound has been studied for its role in treating congestive heart failure. Its ability to improve cardiac function and reduce oxidative stress makes it a candidate for therapeutic intervention . -

Neurological Disorders :

Research indicates that this compound may be beneficial in treating conditions like epilepsy and Alzheimer’s disease due to its neuroprotective effects . -

Metabolic Disorders :

The compound has shown promise in metabolic diseases such as diabetes by improving insulin sensitivity and reducing inflammation .

Safety and Toxicology

Toxicological studies indicate that this compound has a high safety profile with low acute toxicity levels observed in animal models. The no-observed-adverse-effects-level (NOAEL) was reported to be ≥1000 mg/kg/d in repeated dose studies, highlighting its potential as a safe therapeutic agent .

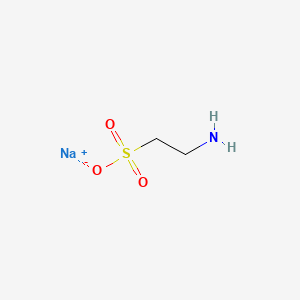

Propiedades

Número CAS |

7347-25-3 |

|---|---|

Fórmula molecular |

C2H7NNaO3S |

Peso molecular |

148.14 g/mol |

Nombre IUPAC |

sodium;2-aminoethanesulfonate |

InChI |

InChI=1S/C2H7NO3S.Na/c3-1-2-7(4,5)6;/h1-3H2,(H,4,5,6); |

Clave InChI |

MDMBYMJYFDDMMO-UHFFFAOYSA-N |

SMILES |

C(CS(=O)(=O)[O-])N.[Na+] |

SMILES canónico |

C(CS(=O)(=O)O)N.[Na] |

Key on ui other cas no. |

7347-25-3 |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.